![molecular formula C₇¹³C₃H₉ClN₄ B1141031 2-Aminodipyrido[1,2-a:3',2-D]imidazol-13C3-Hydrochlorid CAS No. 1216562-43-4](/img/new.no-structure.jpg)
2-Aminodipyrido[1,2-a:3',2-D]imidazol-13C3-Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminodipyrido[1,2-a:3’,2-D]imidazole-13C3 Hydrochloride is a chemical compound known for its mutagenic properties, as demonstrated in the Ames test . It is a stable isotope-labeled compound used primarily in proteomics research . The compound has been identified in broiled fish, fried beef, commercial beef extracts, and protein pyrolysates .
Wissenschaftliche Forschungsanwendungen
2-Aminodipyrido[1,2-a:3’,2-D]imidazole-13C3 Hydrochloride is used in various scientific research applications, including:
Biology: The compound’s mutagenic properties make it useful in genetic studies and mutagenesis research.
Medicine: Research into the compound’s effects on cellular processes can provide insights into cancer and other diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
The primary target of 2-Aminodipyrido[1,2-a:3’,2-D]imidazole-13C3 Hydrochloride, also known as Glu-P-2, is DNA . It is a mutagenic compound, meaning it can cause changes in the DNA structure .
Mode of Action
Glu-P-2 interacts with DNA, causing mutations. It has been shown to be mutagenic in the Ames test, a biological assay to assess the mutagenic potential of chemical compounds .
Biochemical Pathways
It is known that it can induce prophage in bacteria . Prophages are a phase in the life cycle of certain viruses, known as bacteriophages, during which they integrate into the host bacterial chromosome. This can lead to changes in bacterial behavior and, in some cases, can contribute to the bacterial cell’s ability to cause disease.
Pharmacokinetics
It has been suggested that one of the excretory pathways of this compound is via the kidney .
Result of Action
The result of Glu-P-2’s action is the induction of mutations in DNA. This can lead to various cellular effects, including changes in cell behavior and potential carcinogenic effects . In fact, Glu-P-2 has been classified as a Group 2B carcinogen by the International Agency for Research on Cancer .
Action Environment
The action of Glu-P-2 can be influenced by various environmental factors. For instance, it has been found in broiled fish, fried beef, commercial beef extracts, and protein pyrolysates This suggests that dietary habits and cooking methods can influence the exposure to this compound
Biochemische Analyse
Biochemical Properties
The compound interacts with various enzymes and proteins in biochemical reactions. It is known to be mutagenic, indicating that it can cause changes in the DNA of organisms
Cellular Effects
2-Aminodipyrido[1,2-a:3’,2-D]imidazole-13C3 Hydrochloride has been shown to have effects on various types of cells. It is known to be mutagenic, which means it can cause mutations in the DNA of cells . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to cause mutations in DNA, which can lead to changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminodipyrido[1,2-a:3’,2-D]imidazole-13C3 Hydrochloride typically involves the pyrolysis of L-glutamic acid . The process includes heating L-glutamic acid to high temperatures, leading to the formation of the imidazole ring structure. The reaction conditions must be carefully controlled to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale pyrolysis of L-glutamic acid under controlled conditions. The process is optimized to maximize yield and purity. The compound is then purified and converted to its hydrochloride salt form for stability and ease of handling.
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminodipyrido[1,2-a:3’,2-D]imidazole-13C3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Aminodipyrido[1,2-a:3’,2-D]imidazole Hydrochloride
- Imidazo[1,2-a:5,4-b’]dipyridin-2-amine, hydrochloride
- Pyrido[3’,2’:4,5]imidazo[1,2-a]pyridin-2-amine hydrochloride
Uniqueness
2-Aminodipyrido[1,2-a:3’,2-D]imidazole-13C3 Hydrochloride is unique due to its stable isotope labeling, which makes it particularly valuable in proteomics research. Its mutagenic properties also set it apart from other similar compounds, providing specific applications in genetic and mutagenesis studies .
Eigenschaften
CAS-Nummer |
1216562-43-4 |
|---|---|
Molekularformel |
C₇¹³C₃H₉ClN₄ |
Molekulargewicht |
223.64 |
Synonyme |
Glu-P-2-13C3; Pyrido[3’,2’:4,5]imidazo[1,2-a]pyridin-2-amine-13C3; Dipyrido[1,2-a:3’,2’-d]imidazol-2-amine-13C3; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


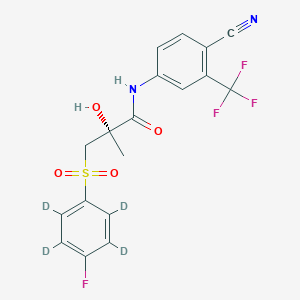
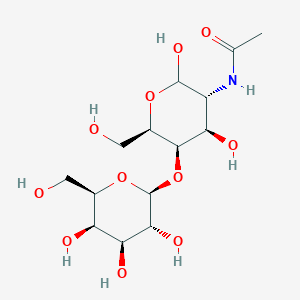
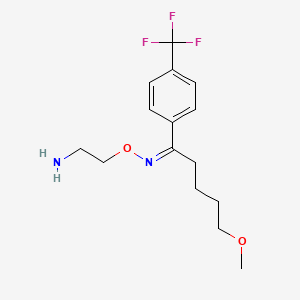


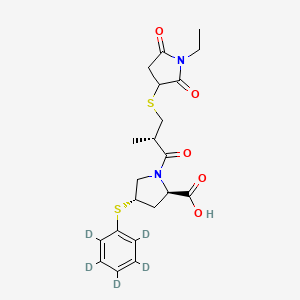
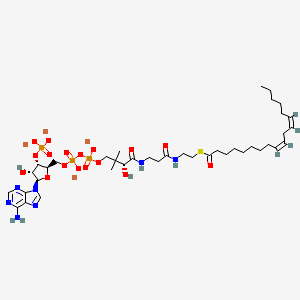
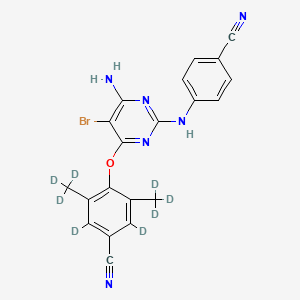
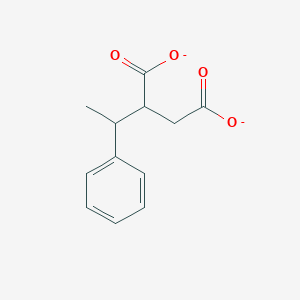
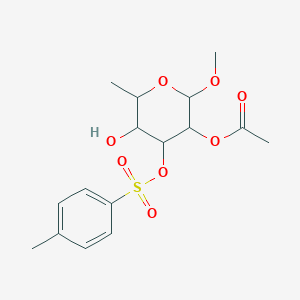
![(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol](/img/structure/B1140971.png)
